molecular formula C16H12O6 B1673277 Kalafungin CAS No. 11048-15-0

Kalafungin

Cat. No.: B1673277
CAS No.: 11048-15-0
M. Wt: 300.26 g/mol
InChI Key: XUWPJKDMEZSVTP-LTYMHZPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Kalafungin is primarily obtained from the culture broth of Streptomyces tanashiensis. The production can be enhanced through UV mutagenesis, which has shown to increase the yield by threefold . Heterologous expression experiments have also been conducted to optimize its production .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces tanashiensis under controlled conditions. The process includes the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound from the culture broth .

Properties

CAS No.

11048-15-0

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

(11R,15R,17R)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

InChI

InChI=1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3/t6-,9-,16+/m1/s1

InChI Key

XUWPJKDMEZSVTP-LTYMHZPRSA-N

SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O

Isomeric SMILES

C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O

Canonical SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kalafungin;  Antibiotic U-19,718;  U 19718;  U19718;  U-19718

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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